molecular formula C15H21NO2 B184494 N-cycloheptyl-2-methoxybenzamide CAS No. 543718-73-6

N-cycloheptyl-2-methoxybenzamide

Cat. No. B184494
M. Wt: 247.33 g/mol
InChI Key: BILMFPJKHCFGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-methoxybenzamide (CHM-1) is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CHM-1 belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism Of Action

The exact mechanism of action of N-cycloheptyl-2-methoxybenzamide is not fully understood. However, studies have suggested that N-cycloheptyl-2-methoxybenzamide exerts its pharmacological effects by modulating the activity of various signaling pathways. N-cycloheptyl-2-methoxybenzamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. N-cycloheptyl-2-methoxybenzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.

Biochemical And Physiological Effects

N-cycloheptyl-2-methoxybenzamide has been found to have several biochemical and physiological effects. Studies have shown that N-cycloheptyl-2-methoxybenzamide can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the serum and synovial fluid of animal models of arthritis. N-cycloheptyl-2-methoxybenzamide has also been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the pathogenesis of various inflammatory diseases. In addition, N-cycloheptyl-2-methoxybenzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-cycloheptyl-2-methoxybenzamide is its potential as a therapeutic agent for various inflammatory and neoplastic diseases. N-cycloheptyl-2-methoxybenzamide has been found to exhibit potent anti-inflammatory and antitumor activities in various in vitro and in vivo models. However, there are some limitations to the use of N-cycloheptyl-2-methoxybenzamide in lab experiments. For example, the solubility of N-cycloheptyl-2-methoxybenzamide in water is relatively low, which can make it difficult to administer in animal models. In addition, the toxicity profile of N-cycloheptyl-2-methoxybenzamide is not fully understood, which can limit its use in preclinical studies.

Future Directions

There are several future directions for the research on N-cycloheptyl-2-methoxybenzamide. One potential direction is the investigation of the mechanism of action of N-cycloheptyl-2-methoxybenzamide in more detail. This could involve the identification of specific targets of N-cycloheptyl-2-methoxybenzamide and the elucidation of the downstream signaling pathways involved in its pharmacological effects. Another direction is the development of novel formulations of N-cycloheptyl-2-methoxybenzamide that can enhance its solubility and bioavailability. This could involve the use of novel drug delivery systems such as liposomes or nanoparticles. Finally, the potential of N-cycloheptyl-2-methoxybenzamide as a therapeutic agent for various inflammatory and neoplastic diseases should be further explored in clinical trials.

Synthesis Methods

N-cycloheptyl-2-methoxybenzamide can be synthesized using different methods. One of the most commonly used methods is the condensation reaction between 2-methoxybenzoic acid and cycloheptylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-cycloheptyl-2-methoxybenzamide with high purity.

Scientific Research Applications

N-cycloheptyl-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. N-cycloheptyl-2-methoxybenzamide has been tested in various in vitro and in vivo models, including animal models of arthritis, cancer, and neuropathic pain. Studies have shown that N-cycloheptyl-2-methoxybenzamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. N-cycloheptyl-2-methoxybenzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

properties

CAS RN

543718-73-6

Product Name

N-cycloheptyl-2-methoxybenzamide

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-cycloheptyl-2-methoxybenzamide

InChI

InChI=1S/C15H21NO2/c1-18-14-11-7-6-10-13(14)15(17)16-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17)

InChI Key

BILMFPJKHCFGGP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2CCCCCC2

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCCCCC2

Origin of Product

United States

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